![molecular formula C12H8ClNO4S B1684019 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene CAS No. 86030-08-2](/img/structure/B1684019.png)
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene
Overview
Description
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, also known as BTB-1, is a chemical compound with the molecular formula C12H8ClNO4S . It has a molecular weight of 297.71 g/mol . The compound is also known by other names such as 1-(benzenesulfonyl)-4-chloro-2-nitrobenzene and 4-Chloro-2-nitrodiphenyl sulfone .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene can be represented by the InChI string: InChI=1S/C12H8ClNO4S/c13-9-6-7-12 (11 (8-9)14 (15)16)19 (17,18)10-4-2-1-3-5-10/h1-8H . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of 3.3 . It has no hydrogen bond donors and has 4 hydrogen bond acceptors .Scientific Research Applications
Analytical Method Development
Research by Chang, Miller, and Ober (1977) developed a high-speed liquid chromatography method for determining the levels of an anti-inflammatory drug, utilizing a closely related compound as an internal standard during the process. This method showcases the compound's utility in the precise analytical measurement of pharmaceuticals in biological samples, highlighting its importance in pharmacokinetics and drug metabolism studies (S. F. Chang, A. Miller, & R. Ober, 1977).
Synthesis and Characterization of Polymers
Li et al. (2010) synthesized aromatic tetraketones, which are crucial intermediates for producing polyphenylquinoxalines (PPQs). These PPQs demonstrated remarkable properties such as high refractive indices and low birefringences, making them suitable for applications requiring materials with exceptional optical properties. The research underscores the role of nitro-substituted compounds in the development of high-performance polymers (Cheng Li et al., 2010).
Chemical Synthesis and Medicinal Chemistry
The study by Borys, Korzyński, and Ochal (2012) focused on synthesizing tribromomethyl phenyl sulfone derivatives, aiming at developing novel compounds with potential pesticidal activity. This underscores the compound's role in generating new chemical entities with applications in agriculture and pest management (Krzysztof M. Borys et al., 2012).
Organic Chemistry and Catalysis
Karimi-Jaberi et al. (2012) utilized 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the compound's utility in facilitating condensation reactions under eco-friendly conditions. This study illustrates the compound's significance in organic synthesis, offering a pathway to various pyrazole derivatives with potential applications in material science and pharmaceuticals (Z. Karimi-Jaberi et al., 2012).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUQPHKUBZMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235359 | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
CAS RN |
86030-08-2 | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86030-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzenesulfonyl-4-chloro-2-nitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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